molecular formula C22H27N3O2S B14948570 N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No.: B14948570
M. Wt: 397.5 g/mol
InChI Key: WIUYRYTXRYEOSB-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex organic compound that features a unique structure combining adamantane and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of adamantanecarboxylic acid, which is then reacted with enamides to form the desired product . The reaction conditions often include the use of alkylating agents and specific catalysts to facilitate the formation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinazoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups to the adamantane or quinazoline rings.

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the quinazoline group can bind to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to its combination of adamantane and quinazoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H27N3O2S/c1-13(22-9-14-6-15(10-22)8-16(7-14)11-22)23-19(26)12-28-21-24-18-5-3-2-4-17(18)20(27)25-21/h2-5,13-16H,6-12H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

WIUYRYTXRYEOSB-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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